5-Benzyl-3-chloro-1H-1,2,4-triazole
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Description
5-Benzyl-3-chloro-1H-1,2,4-triazole is a chemical compound with the molecular formula C9H8ClN3. It has a molecular weight of 193.64 . This compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13) . This indicates the presence of a benzyl group attached to the 5-position of the 1,2,4-triazole ring, and a chlorine atom at the 3-position .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 193.64 .Scientific Research Applications
Crystal Structure Analysis
The compound "5-Benzyl-3-chloro-1H-1,2,4-triazole" and its derivatives have been extensively studied for their crystal structures. For example, the crystal structure of bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate was prepared and analyzed, revealing significant dihedral angles between the benzene and triazole rings, as well as classical hydrogen bonds and non-classical C—H⋯O interactions stabilizing the crystal structure (Qin et al., 2014).
Molecular Interactions and Synthesis
Studies have also focused on the molecular interactions and synthesis of triazole derivatives. The synthesis and crystal structure of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was reported, highlighting the weak hydrogen bonds and C–H⋯π supramolecular interactions forming a three-dimensional network that stabilizes the crystal structure (Xu et al., 2006).
Catalytic and Antimicrobial Applications
Furthermore, the catalytic and antimicrobial applications of triazole derivatives have been investigated. For instance, half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands were studied for their catalytic oxidation of alcohols and transfer hydrogenation of ketones, revealing the impact of the donor site on catalytic efficiency (Saleem et al., 2013). Additionally, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives were explored, showing that some compounds exhibited significant activities against test microorganisms (Bektaş et al., 2007).
Structural and Docking Studies
Structural and docking studies of 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one with anticancer activity were conducted, highlighting the compound's interaction with the EGFR kinase domain ATP binding site and suggesting a potential mechanism for its observed anticancer activity (Kaczor et al., 2013).
Properties
IUPAC Name |
5-benzyl-3-chloro-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHFSGDTOPZGFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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